1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
The compound 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide features a pyrrolidinone core substituted with:
- A 4-(azepane-1-sulfonyl)phenyl group at position 1.
- A 3-methylpyridin-2-yl moiety as the amide substituent at position 2.
Its molecular formula is C₂₃H₂₈N₄O₄S (molecular weight: 472.56 g/mol).
Properties
Molecular Formula |
C23H28N4O4S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H28N4O4S/c1-17-7-6-12-24-22(17)25-23(29)18-15-21(28)27(16-18)19-8-10-20(11-9-19)32(30,31)26-13-4-2-3-5-14-26/h6-12,18H,2-5,13-16H2,1H3,(H,24,25,29) |
InChI Key |
DDTHVZBYMIXVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through various cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is typically introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through nucleophilic substitution reactions.
Chemical Reactions Analysis
1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides or amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release .
Comparison with Similar Compounds
Structural Modifications in Sulfonyl and Amide Groups
The following table highlights key structural analogs and their differences:
Biological Activity
The compound 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with notable biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 456.6 g/mol. Its unique structure includes:
- Pyrrolidine ring : Contributes to the compound's stability and reactivity.
- Sulfonamide group : Enhances solubility and biological interactions.
- Methoxy-substituted phenyl group : Potentially involved in receptor binding.
These structural features suggest that the compound may interact with various biological targets, influencing several physiological processes.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. In particular, derivatives of pyrrolidine compounds have shown effectiveness against multidrug-resistant Gram-positive pathogens and fungi. For example, studies have demonstrated structure-dependent antimicrobial activity against strains such as Staphylococcus aureus and Candida auris .
Anticancer Properties
The compound may act as an inhibitor of specific enzymes or receptors critical in cancer pathways. Similar structures have been reported to inhibit protein interactions essential for cancer progression, particularly involving menin and MLL fusion proteins . The anticancer activity of related compounds was characterized using human cell lines, showing promising results in inhibiting tumor growth .
Enzyme Inhibition
The sulfonamide moiety in the compound suggests potential enzyme inhibitory activity. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Understanding the mechanisms through which this compound exerts its biological effects is critical for its development as a therapeutic agent. Research indicates that it may modulate enzyme activities or receptor functions, influencing downstream signaling pathways involved in disease processes .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Inhibits AChE and urease |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against clinically relevant pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting that modifications to the azepan or pyrrolidine rings could enhance efficacy .
Case Study: Anticancer Activity
In vitro studies on A549 lung cancer cell lines demonstrated that specific derivatives of this compound significantly reduced cell viability compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
